![molecular formula C41H66O13 B1248545 Bacopaside IV](/img/structure/B1248545.png)
Bacopaside IV
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Overview
Description
Bacopaside IV is a natural product found in Bacopa monnieri with data available.
Scientific Research Applications
Cognitive Enhancement
Bacopaside IV, a component of Bacopa monnieri, has been studied for its potential cognitive-enhancing effects. Clinical trials have focused on memory, with Bacopa extracts administered over extended periods. Results suggest Bacopa may improve memory free recall, although evidence for enhancement in other cognitive domains is limited. The research underscores the potential of Bacopa in improving cognitive performance, particularly in memory-related tasks (Pase et al., 2012).
Neuroprotective Effects
Research indicates that Bacopa monnieri may offer neuroprotective benefits. One study focused on the herb's impact on cold stress-induced neurodegeneration in the hippocampus of rats. The findings suggest that Bacopa extracts, when administered orally, may exert a neuroprotective effect, potentially mitigating stress-induced neurodegeneration and contributing to memory enhancement (Saravana S Kumar et al., 2015).
Safety and Tolerability
In terms of safety, a study conducted on BacoMind, an enriched composition of Bacopa monnieri, demonstrated its safety and tolerability in healthy adult volunteers. The study employed a dose escalation design and found that the administered doses did not result in any significant untoward effects, with only mild adverse events related to the gastrointestinal system observed. This positions Bacopa monnieri as a potentially safe supplement for cognitive enhancement, provided it is administered in controlled doses (Pravina et al., 2007).
properties
Product Name |
Bacopaside IV |
---|---|
Molecular Formula |
C41H66O13 |
Molecular Weight |
767 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m0/s1 |
InChI Key |
YMACEWFCLOFSBZ-ATWREIRWSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
synonyms |
bacopaside IV |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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